An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triisopropylbenzenethiol
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Triisopropylbenzenethiol (TIPT), a sterically hindered aromatic thiol of significant interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis via the Newman-Kwart rearrangement and a representative reaction are provided. The unique steric environment created by the three isopropyl groups profoundly influences its reactivity, making it a valuable tool for selective chemical transformations.
Physical Properties
2,4,6-Triisopropylbenzenethiol is a compound whose physical state at ambient temperature can be a liquid, semi-solid, or solid, suggesting a melting point near room temperature.[1] The bulky isopropyl groups contribute to a high molecular weight and influence its boiling point and solubility. While experimental data is sparse, the following table summarizes the known and predicted physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄S | [2] |
| Molecular Weight | 236.42 g/mol | [3] |
| CAS Number | 22693-41-0 | [4] |
| Appearance | Colorless to off-white liquid, semi-solid, or lump | |
| Boiling Point | 81 °C at 0.2 Torr | [5] |
| Melting Point | Not available | [6] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.11 ± 0.50 | [5] |
Solubility:
Qualitative assessments indicate that 2,4,6-Triisopropylbenzenethiol is soluble in most common organic solvents, particularly those with low polarity.[7][8] It is expected to be highly soluble in solvents like hexane, toluene, and chloroform, and likely soluble in acetone (B3395972) and ethanol.[7] Due to its non-polar nature, it is considered immiscible with water.[6]
Spectroscopic Properties
Detailed experimental spectroscopic data for 2,4,6-Triisopropylbenzenethiol is not widely available in public databases. However, based on the known spectral properties of analogous aromatic thiols and triisopropylbenzene (B8360398) derivatives, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.0 | Singlet | Aromatic C-H |
| ~3.5 - 4.0 | Septet | Isopropyl C-H (ortho) | |
| ~2.9 | Septet | Isopropyl C-H (para) | |
| ~3.3 | Singlet | Thiol S-H | |
| ~1.2-1.3 | Doublet | Isopropyl C-H₃ | |
| ¹³C NMR | ~150-155 | Singlet | Aromatic C-S |
| ~145-150 | Singlet | Aromatic C-isopropyl (ortho) | |
| ~140-145 | Singlet | Aromatic C-isopropyl (para) | |
| ~120-125 | Singlet | Aromatic C-H | |
| ~34 | Singlet | Isopropyl C-H (ortho) | |
| ~30 | Singlet | Isopropyl C-H (para) | |
| ~24 | Singlet | Isopropyl C-H₃ |
Infrared (IR) Spectroscopy (Predicted):
| Frequency Range (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretch |
| 2960 - 2870 | Aliphatic C-H stretch (isopropyl) |
| 2550 - 2600 | S-H stretch (thiol) |
| 1600, 1460 | Aromatic C=C stretch |
| 1385 - 1365 | C-H bend (isopropyl) |
Chemical Properties and Reactivity
The chemical behavior of 2,4,6-Triisopropylbenzenethiol is dominated by two key features: the nucleophilicity of the thiol group and the significant steric hindrance imposed by the flanking isopropyl groups. This steric bulk protects the sulfur atom from reacting with bulky electrophiles and can prevent undesired side reactions, leading to high selectivity in certain chemical transformations.
Key Reactions:
-
Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile and can participate in Sₙ2 reactions with various electrophiles.
-
Oxidation to Disulfides: Like other thiols, it can be oxidized to form the corresponding disulfide, bis(2,4,6-triisopropylphenyl) disulfide. This reaction can be achieved using mild oxidizing agents. The steric hindrance in the resulting disulfide contributes to its stability.
Experimental Protocols
Synthesis of 2,4,6-Triisopropylbenzenethiol via Newman-Kwart Rearrangement:
A common and effective method for the synthesis of sterically hindered thiophenols is through the Newman-Kwart rearrangement.[9][10][11] This multi-step process involves the conversion of a phenol (B47542) to a thiophenol.
Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Formation of O-Aryl Thiocarbamate
-
To a solution of 2,4,6-triisopropylphenol (B1664003) in a suitable aprotic solvent (e.g., DMF or THF), add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C to form the corresponding phenoxide.
-
Slowly add a slight excess of N,N-dimethylthiocarbamoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-(2,4,6-triisopropylphenyl) N,N-dimethylthiocarbamate by recrystallization or column chromatography.
Step 2: Thermal Rearrangement
-
Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C), either neat or in a high-boiling solvent (e.g., diphenyl ether).[10] The reaction progress can be monitored by TLC or GC-MS.
-
The rearrangement yields the S-(2,4,6-triisopropylphenyl) N,N-dimethylthiocarbamate.
-
Cool the reaction mixture and purify the product, if necessary.
Step 3: Hydrolysis to the Thiophenol
-
Hydrolyze the S-aryl thiocarbamate by heating with a strong base (e.g., aqueous or alcoholic KOH) under reflux.[10]
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.
-
Extract the desired 2,4,6-Triisopropylbenzenethiol with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the final product by distillation or chromatography.
Representative Reaction: Oxidation to Bis(2,4,6-triisopropylphenyl) Disulfide
-
Dissolve 2,4,6-Triisopropylbenzenethiol in a suitable solvent such as dichloromethane (B109758) or methanol.
-
Add a mild oxidizing agent (e.g., iodine in the presence of a base, or hydrogen peroxide) dropwise at room temperature.
-
Stir the reaction until the starting thiol is consumed (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess oxidant, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the resulting disulfide by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway to 2,4,6-Triisopropylbenzenethiol via the Newman-Kwart rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-Triisopropylbenzenethiol | CAS#:22693-41-0 | Chemsrc [chemsrc.com]
- 3. keyorganics.net [keyorganics.net]
- 4. arctomsci.com [arctomsci.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 10. Newman-Kwart Rearrangement [organic-chemistry.org]
- 11. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
